molecular formula C16H23ClN2O2 B14796503 (R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14796503
M. Wt: 310.82 g/mol
InChI Key: VMBMRJCGCMAPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 2-chlorobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its stereochemistry (R-configuration) and substituent positioning (2-chloro on the benzyl ring) influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBMRJCGCMAPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Carbamate Group: The tert-butyl carbamate group can be introduced through a reaction between the pyrrolidine derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of carbamate derivatives with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate is investigated for its potential pharmacological properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 2-chlorobenzyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The target compound is compared below with analogs differing in benzyl substituents:

Compound Name Substituent CAS Number Molecular Formula Key Properties
(R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate 2-Cl Not explicitly provided Likely C₁₆H₂₂ClN₂O₂ Electron-withdrawing Cl enhances electrophilicity; moderate steric hindrance
(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate 2-OMe 1286208-40-9 C₁₇H₂₆N₂O₃ Electron-donating OMe increases solubility; reduced reactivity vs. Cl
(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate 4-Br 1629126-39-1 C₁₆H₂₃BrN₂O₂ Bromine adds steric bulk; para-position minimizes ortho effects

Key Observations :

  • Steric Effects : The 4-bromo analog’s para-substitution reduces steric clashes during benzylation, whereas the 2-chloro and 2-methoxy groups in ortho positions may hinder certain reactions .
  • Solubility : The 2-methoxy variant’s oxygen atom likely improves aqueous solubility, making it more suitable for biological assays .

Heterocyclic Core Variations

Pyridine vs. Pyrrolidine Derivatives
  • tert-Butyl (2-bromopyridin-3-yl)carbamate (): This pyridine-based compound replaces the pyrrolidine core with a pyridine ring. The bromine substituent on the pyridine alters electronic distribution, increasing aromatic stability but reducing basicity compared to pyrrolidine derivatives . Such differences impact applications in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.